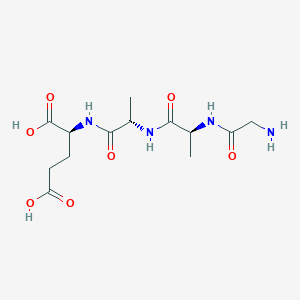![molecular formula C10H10F4O2S B14251985 Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- CAS No. 233761-83-6](/img/structure/B14251985.png)
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- is a chemical compound with the molecular formula C10H10F4OS It is known for its unique structure, which includes a benzene ring substituted with a sulfonyl group and a tetrafluoropropyl group
Preparation Methods
The synthesis of Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- typically involves the reaction of benzene with a sulfonyl chloride derivative under specific conditions. One common method includes the use of 2,2,3,3-tetrafluoropropyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: The tetrafluoropropyl group can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.
Scientific Research Applications
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The presence of fluorine atoms can increase the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants. The compound’s unique properties make it suitable for applications requiring high chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tetrafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- can be compared with other similar compounds, such as:
Benzene, [[(trichloromethyl)sulfonyl]methyl]-: This compound has a trichloromethyl group instead of a tetrafluoropropyl group, resulting in different chemical properties and reactivity.
Benzene, [[(chloromethyl)sulfonyl]methyl]-: The presence of a chloromethyl group makes this compound less stable and more reactive compared to the tetrafluoropropyl derivative.
Benzene, [[(dichloromethyl)sulfonyl]methyl]-:
Properties
CAS No. |
233761-83-6 |
|---|---|
Molecular Formula |
C10H10F4O2S |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H10F4O2S/c11-9(12)10(13,14)7-17(15,16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
WTZARKPBCZBKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


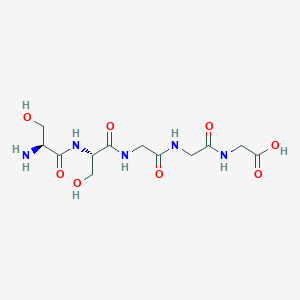
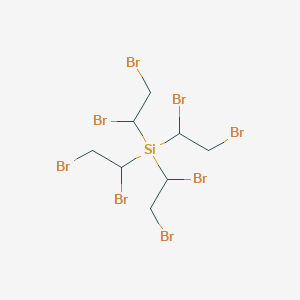
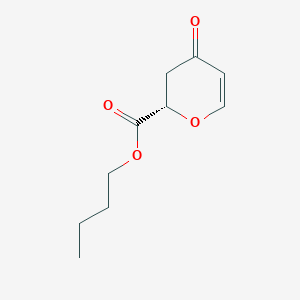
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
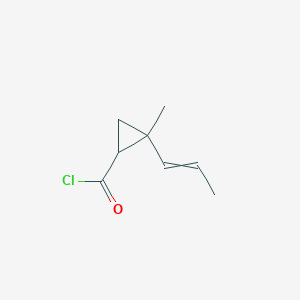
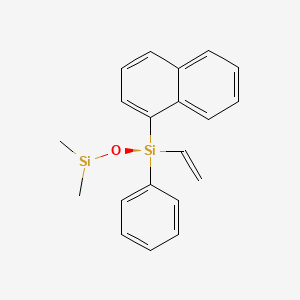
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)
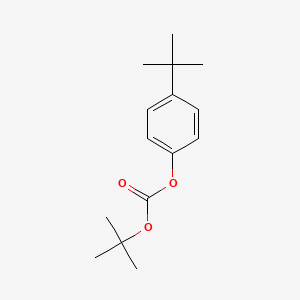
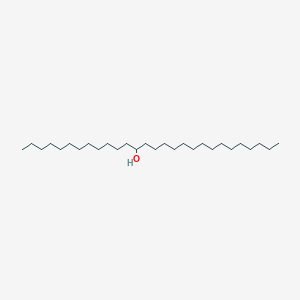
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)

![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
